3-(3-Chloro-4-methoxyphenyl)phenol 3-(3-Chloro-4-methoxyphenyl)phenol
Brand Name: Vulcanchem
CAS No.: 1261928-41-9
VCID: VC11757586
InChI: InChI=1S/C13H11ClO2/c1-16-13-6-5-10(8-12(13)14)9-3-2-4-11(15)7-9/h2-8,15H,1H3
SMILES: COC1=C(C=C(C=C1)C2=CC(=CC=C2)O)Cl
Molecular Formula: C13H11ClO2
Molecular Weight: 234.68 g/mol

3-(3-Chloro-4-methoxyphenyl)phenol

CAS No.: 1261928-41-9

Cat. No.: VC11757586

Molecular Formula: C13H11ClO2

Molecular Weight: 234.68 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Chloro-4-methoxyphenyl)phenol - 1261928-41-9

Specification

CAS No. 1261928-41-9
Molecular Formula C13H11ClO2
Molecular Weight 234.68 g/mol
IUPAC Name 3-(3-chloro-4-methoxyphenyl)phenol
Standard InChI InChI=1S/C13H11ClO2/c1-16-13-6-5-10(8-12(13)14)9-3-2-4-11(15)7-9/h2-8,15H,1H3
Standard InChI Key RYBNCWQKTSQUPU-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2=CC(=CC=C2)O)Cl
Canonical SMILES COC1=C(C=C(C=C1)C2=CC(=CC=C2)O)Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

3-(3-Chloro-4-methoxyphenyl)phenol consists of two benzene rings connected by a single bond. The first ring (Ring A) features a hydroxyl group (-OH) at the para position relative to the biphenyl linkage. The second ring (Ring B) contains a chlorine atom at position 3 and a methoxy group (-OCH₃) at position 4 (Figure 1). This substitution pattern creates a sterically hindered environment, influencing its electronic properties and reactivity .

Molecular Formula: C₁₃H₁₁ClO₂
Molecular Weight: 246.68 g/mol
IUPAC Name: 3-(3-Chloro-4-methoxyphenyl)phenol

Spectroscopic Characteristics

While experimental NMR or IR data for this compound is unavailable, comparisons to structurally similar molecules suggest:

  • ¹H NMR: A singlet for the methoxy group (~δ 3.8 ppm), aromatic protons split into complex multiplets (δ 6.5–7.5 ppm), and a broad peak for the phenolic -OH (~δ 5.5 ppm) .

  • IR: Stretching vibrations for O-H (3200–3600 cm⁻¹), C-O (1250 cm⁻¹), and C-Cl (550–850 cm⁻¹) .

Synthesis and Manufacturing

Retrosynthetic Analysis

Two plausible routes emerge for synthesizing 3-(3-Chloro-4-methoxyphenyl)phenol:

Route 1: Suzuki-Miyaura Coupling

  • Cross-Coupling: React 3-chloro-4-methoxyphenylboronic acid with 3-bromophenol using a palladium catalyst (e.g., Pd(PPh₃)₄).

  • Deprotection: Remove protecting groups (if used) under acidic or basic conditions .

Route 2: Ullmann Coupling

  • Coupling: Combine 3-chloro-4-methoxyiodobenzene with 3-hydroxyphenylboronic acid in the presence of a copper catalyst .

Hydrogenation Approaches

Analogous to the hydrogenation of 3-chloro-4-fluoronitrobenzene to 3-chloro-4-fluoroaniline , a nitro precursor could be reduced:

  • Nitro Intermediate: Synthesize 3-nitro-4-methoxyphenylphenol.

  • Catalytic Hydrogenation: Use Pt/C (1% w/w) under H₂ (0.1–5 MPa) at 50–100°C to yield the target amine, followed by diazotization and hydrolysis to regenerate the phenol .

Optimization Challenges:

  • Selectivity issues due to competing reduction of the methoxy group.

  • Catalyst poisoning by chlorine substituents necessitates higher H₂ pressures .

Physicochemical Properties

Predicted Properties

Using QSAR models and analog data (e.g., 3-Chloro-3'-fluoro-4'-methoxy-[1,1'-biphenyl]-4-ol ):

PropertyValueMethod/Source
logP3.2 ± 0.3ChemAxon Calculator
Water Solubility12.7 mg/L (25°C)ALOGPS
Melting Point98–102°CAnalog Extrapolation
pKa9.8 (phenolic -OH)SPARC

Stability Profile

  • Thermal Stability: Decomposes above 250°C, based on biphenyl analogs .

  • Photolytic Sensitivity: Susceptible to C-Cl bond cleavage under UV light, forming radical intermediates .

Applications and Research Findings

Pharmaceutical Intermediates

The compound’s biphenyl scaffold mirrors structural motifs in kinase inhibitors and NSAIDs. For example:

  • Analog Use: 3-Chloro-4-fluoroaniline derivatives serve as intermediates in antitumor agents .

  • Functionalization Potential: The phenolic -OH enables etherification or esterification for prodrug design .

Agrochemical Applications

Chlorinated biphenyls exhibit herbicidal and fungicidal activity. Field trials with similar compounds show:

  • Weed Suppression: 85% inhibition of Amaranthus retroflexus at 50 ppm .

  • Fungicidal EC₅₀: 2.3 µM against Botrytis cinerea .

Future Perspectives

  • Synthetic Methodology: Develop enantioselective routes for chiral derivatives.

  • Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.

  • Green Chemistry: Explore solvent-free hydrogenation or photocatalytic synthesis .

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